![molecular formula C24H29N3O6S B2801572 N-(3-methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide CAS No. 898418-48-9](/img/structure/B2801572.png)
N-(3-methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide
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Description
The compound seems to be a complex organic molecule, likely used in pharmaceutical or chemical research. It contains several functional groups, including a methoxybenzyl group, a tosyl group, and a diazaspirodecane group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized via one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water .Scientific Research Applications
Synthesis and Biological Activity
- A study focused on the synthesis of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for antihypertensive activity screening. These compounds were tested in rats and dogs, showing alpha-adrenergic blocking properties, highlighting the potential of spirocyclic compounds in developing cardiovascular drugs (Caroon et al., 1981).
Synthetic Methodologies
- Research on the aziridination and 1,3-dipolar cycloaddition of 2,6-dibenzylidenecyclohexanone demonstrated the synthetic versatility of spirocyclic compounds, potentially applicable to the synthesis of complex molecules for drug discovery and material science (Albar, 1997).
Antiviral Evaluation
- The antiviral activity of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives against influenza A/H3N2 virus and human coronavirus 229E was explored, showing the potential of spirocyclic derivatives in antiviral drug development (Apaydın et al., 2020).
Antimicrobial Activity
- A study on 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives evaluated their antimicrobial potential, demonstrating activity against mycobacteria and Gram-positive bacteria. This research underscores the utility of spirocyclic compounds in addressing antibiotic resistance (Krátký et al., 2017).
Chemical Structure and Activity Relationships
- Investigations into the crystal structure and biological activity of 2-aminospiropyrazolinium tosylates revealed their potential in antidiabetic therapy. The structural analysis helps in understanding the molecular basis of their activity and designing more effective therapeutic agents (Kayukova et al., 2022).
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O6S/c1-18-6-8-21(9-7-18)34(30,31)27-14-15-33-24(27)10-12-26(13-11-24)23(29)22(28)25-17-19-4-3-5-20(16-19)32-2/h3-9,16H,10-15,17H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYWCPNRMUXBPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C(=O)NCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide |
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